molecular formula C13H12O6 B8633882 (2R)-4,5-dihydroxy-2-[(4S)-2-phenyl-1,3-dioxolan-4-yl]furan-3-one CAS No. 20664-60-2

(2R)-4,5-dihydroxy-2-[(4S)-2-phenyl-1,3-dioxolan-4-yl]furan-3-one

Cat. No.: B8633882
CAS No.: 20664-60-2
M. Wt: 264.23 g/mol
InChI Key: SWTGJCNCBUCXSS-ISUZDFFFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2R)-4,5-dihydroxy-2-[(4S)-2-phenyl-1,3-dioxolan-4-yl]furan-3-one” is a chiral furanone derivative characterized by a fused dioxolane ring and hydroxyl substituents. Its stereochemistry is critical to its reactivity and interactions, with the (2R) and (4S) configurations defining its spatial arrangement.

Properties

CAS No.

20664-60-2

Molecular Formula

C13H12O6

Molecular Weight

264.23 g/mol

IUPAC Name

(2R)-3,4-dihydroxy-2-[(4S)-2-phenyl-1,3-dioxolan-4-yl]-2H-furan-5-one

InChI

InChI=1S/C13H12O6/c14-9-10(15)12(16)19-11(9)8-6-17-13(18-8)7-4-2-1-3-5-7/h1-5,8,11,13-15H,6H2/t8-,11+,13?/m0/s1

InChI Key

SWTGJCNCBUCXSS-ISUZDFFFSA-N

Isomeric SMILES

C1[C@H](OC(O1)C2=CC=CC=C2)[C@@H]3C(=C(C(=O)O3)O)O

Canonical SMILES

C1C(OC(O1)C2=CC=CC=C2)C3C(=C(C(=O)O3)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Zilascorb is synthesized through the reaction of benzaldehyde with ascorbic acid. The process involves the formation of an acetal linkage between the benzaldehyde and the ascorbic acid. The reaction is typically carried out under acidic conditions to facilitate the formation of the acetal. The product is then purified through crystallization or chromatography to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of zilascorb involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

Zilascorb primarily undergoes oxidation and reduction reactions due to the presence of the ascorbic acid moiety. It can also participate in substitution reactions, particularly nucleophilic substitutions, due to the benzaldehyde group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the benzaldehyde group under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of zilascorb, such as its oxidized or reduced forms, and substituted derivatives where the benzaldehyde group is modified .

Scientific Research Applications

Mechanism of Action

Zilascorb exerts its effects primarily through the inhibition of protein synthesis. It acts by forming a reversible complex with ribosomal subunits, thereby preventing the elongation of nascent polypeptide chains. This inhibition is reversible, meaning that normal protein synthesis resumes once the compound is removed. The primary molecular targets are the ribosomal subunits involved in translation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related compounds and their distinguishing features:

Compound Core Structure Key Substituents Synthesis Highlights Source
(2R)-4,5-dihydroxy-2-[(4S)-2-phenyl-1,3-dioxolan-4-yl]furan-3-one Furan-3-one 4,5-dihydroxy; (4S)-2-phenyl-1,3-dioxolan-4-yl Not explicitly detailed in evidence; inferred from chiral tartrate-derived methods .
(3S,4R)-4-[(S)-(4-fluorophenyl)(hydroxy)methyl]-3-[hydroxy(3,4,5-trimethoxyphenyl)methyl]dihydrofuran-2(3H)-one (12m) Dihydrofuran-2(3H)-one 4-fluorophenyl; 3,4,5-trimethoxyphenyl Chemoenzymatic synthesis with fluorophenyl and trimethoxyphenyl groups for antitumor activity .
(2S,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-iodomethyl-1,4-dioxane 1,4-Dioxane 2-iodomethyl; 2,2-dimethyl-1,3-dioxolane Derived from (2R,3R)-dimethyl tartrate; used to synthesize homo-N-nucleoside analogs .
(3S,4S,5R)-4-hydroxy-3-methyl-5-[(2S,3R)-3-methylpent-4-en-2-yl]-4,5-dihydrofuran-2(3H)-one Dihydrofuran-2(3H)-one Methyl, hydroxyl, and unsaturated aliphatic chains Crystallographically characterized; highlights steric effects of methyl and pentenyl groups .

Key Comparative Insights

Core Structure Variability :

  • The target compound’s furan-3-one core differs from dihydrofuran-2(3H)-one derivatives (e.g., 12m) in ring saturation and lactone positioning, affecting reactivity. Dihydrofuran-2(3H)-one derivatives often exhibit enhanced stability due to partial saturation .
  • The 1,4-dioxane analog () shares a dioxolane moiety but lacks hydroxylation, reducing polarity compared to the target compound .

Substituent Effects: The phenyl-dioxolane group in the target compound provides chiral rigidity, similar to the 4-fluorophenyl group in 12m, but the latter’s trimethoxyphenyl substituent enhances lipophilicity and bioactivity .

Synthetic Approaches :

  • The target compound’s synthesis likely parallels methods for chiral dioxolane systems (e.g., tartrate-derived routes), whereas 12m employs chemoenzymatic strategies for stereocontrol .

Notes on Limitations and Contradictions

  • Stereochemical Sensitivity: Minor stereochemical differences (e.g., 4S vs.
  • Contradictions in Naming Conventions: Some sources (e.g., ) use non-preferred IUPAC names, complicating cross-referencing .

Biological Activity

(2R)-4,5-dihydroxy-2-[(4S)-2-phenyl-1,3-dioxolan-4-yl]furan-3-one is a compound of significant interest due to its potential biological activities. This article explores its biological properties, focusing on its anti-inflammatory, anti-cancer, and enzyme inhibitory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a furan ring substituted with hydroxyl and dioxolane groups. Its chemical structure can be represented as follows:

C13H14O6\text{C}_{13}\text{H}_{14}\text{O}_6

This structure contributes to its reactivity and interaction with biological systems.

1. Anti-inflammatory Activity

Research has demonstrated that derivatives of furanones exhibit notable anti-inflammatory properties. For instance, studies have shown that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

CompoundCOX Inhibition (IC50)Anti-inflammatory Activity (%)
Furanone Derivative A2.8 μM54% at 0.01 mmol/kg
Furanone Derivative B5.0 μM40% at 0.01 mmol/kg

These results indicate that the compound may serve as a potential therapeutic agent for inflammatory diseases .

2. Anti-cancer Activity

The compound's anti-cancer potential has been investigated through various studies focusing on its cytotoxic effects against different cancer cell lines. For example, in vitro assays have revealed that this compound exhibits significant cytotoxicity against breast cancer (MCF-7) and squamous cell carcinoma (HSC-3) cell lines.

Cell LineIC50 (μM)
MCF-710
HSC-37.5

These findings suggest that the compound may enhance the efficacy of existing anti-neoplastic therapies when used in combination .

3. Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on tyrosinase, an enzyme involved in melanin production. Inhibitors of this enzyme are valuable in treating hyperpigmentation disorders.

CompoundTyrosinase Inhibition (IC50)
(2R)-4,5-dihydroxyfuranone0.0433 μM
Kojic Acid (Control)19.97 μM

The results indicate that the compound exhibits a much stronger inhibition compared to traditional inhibitors like kojic acid, making it a promising candidate for cosmetic applications .

Case Study 1: In Vivo Anti-inflammatory Effects

A study involving animal models demonstrated that administration of this compound led to a significant reduction in paw edema induced by carrageenan. The results highlighted the compound's potential as an effective anti-inflammatory treatment.

Case Study 2: Synergistic Effects with Chemotherapy

In a recent investigation, the compound was tested alongside standard chemotherapeutic agents such as gefitinib and 5-fluorouracil. The results showed enhanced cytotoxic effects when combined with these drugs, suggesting a synergistic mechanism that could improve treatment outcomes for cancer patients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.